

An In-depth Technical Guide to the Chemical Properties of Thiamine Bromide

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Compound of Interest

Compound Name: *Thiamine bromide*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine, also known as vitamin B1, is a vital micronutrient essential for a range of metabolic processes, particularly carbohydrate metabolism.[1] In pharmaceutical and research settings, thiamine is often utilized in its salt forms to enhance stability and solubility. This technical guide provides a comprehensive overview of the chemical properties of **thiamine bromide**, a salt form of thiamine. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support advanced research and formulation activities.

Chemical and Physical Properties

Thiamine bromide is a quaternary ammonium salt consisting of a pyrimidine and a thiazolium ring linked by a methylene bridge, with bromide as the counterion.[2] The chemical identity and core physicochemical properties of **thiamine bromide** and its closely related hydrobromide salt are summarized below.

Property	Thiamine Bromide	Thiamine Bromide Hydrobromide
IUPAC Name	2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide[2]	2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide[3]
Molecular Formula	C ₁₂ H ₁₇ BrN ₄ OS[2]	C ₁₂ H ₁₈ Br ₂ N ₄ OS[3][4]
Molecular Weight	345.26 g/mol [2]	426.17 g/mol [3][4]
CAS Number	7019-71-8[2]	4234-86-0[3][4]
Appearance	White crystalline powder[4]	-
Melting Point	Decomposes at approximately 245°C (related to thiamine hydrochloride)[1]	Not available
Solubility	Highly soluble in water, sparingly soluble in methanol, slightly soluble in ethanol (95%), and practically insoluble in diethyl ether.[1][2]	-
pKa	4.9 (for the thiamine cation)[1]	-

Crystallography

The three-dimensional arrangement of **thiamine bromide** in the solid state is critical for understanding its stability and dissolution characteristics. X-ray diffraction studies have been conducted on hydrated forms of **thiamine bromide** salts.

Thiamine Bromide Hydrobromide Hemihydrate (C₁₂H₁₉N₄OS²⁺ · 2Br⁻ · 0.5H₂O)

- Crystal System: Monoclinic
- Space Group: C2/c

- Unit Cell Parameters:
 - $a = 30.598 \text{ \AA}$
 - $b = 6.355 \text{ \AA}$
 - $c = 24.292 \text{ \AA}$
 - $\beta = 134.12^\circ$
- Molecules per unit cell (Z): 8[5]

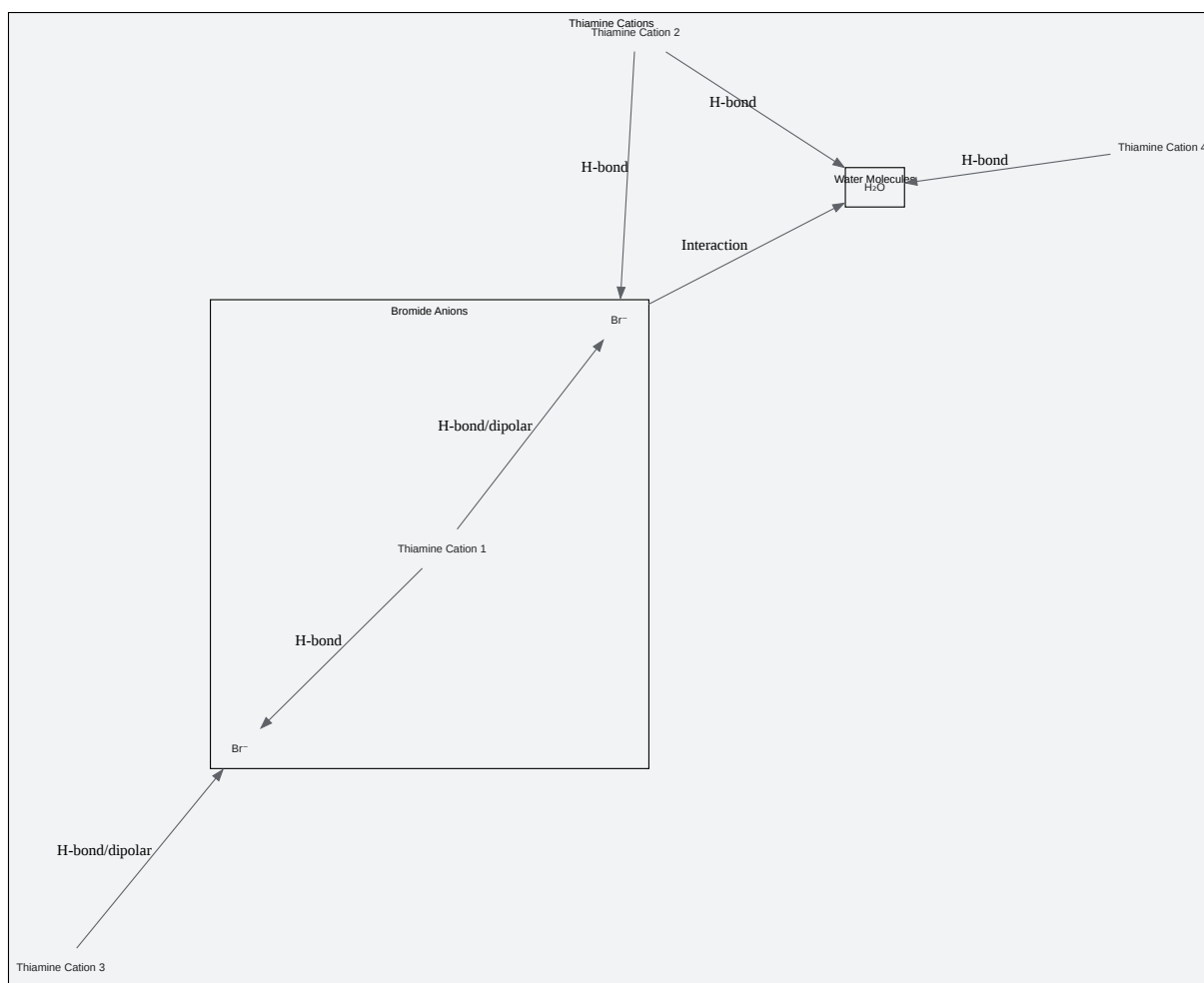
In this structure, the thiamine cations, bromide anions, and water molecules are interconnected through a network of hydrogen bonds and S...Br dipolar contacts.[5]

Thiamine Bromide Sesquihydrate ($\text{C}_{12}\text{H}_{17}\text{N}_4\text{OS}^+ \cdot \text{Br}^- \cdot 1.5\text{H}_2\text{O}$)

- Crystal System: Monoclinic
- Space Group: $P2_1/a$
- Unit Cell Parameters:
 - $a = 11.676 \text{ \AA}$
 - $b = 24.819 \text{ \AA}$
 - $c = 12.344 \text{ \AA}$
 - $\beta = 113.74^\circ$
- Molecules per unit cell (Z): 8

The crystal packing is stabilized by hydrogen bonds involving the amino group of the pyrimidine ring, the hydroxyl group of the side chain, and the bromide anion, as well as electrostatic interactions.

Below is a visualization of the molecular packing of thiamine hydrobromide hemihydrate.



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Conceptual representation of interactions in the **thiamine bromide** crystal lattice.

Spectroscopic Properties

Spectroscopic data is essential for the identification and quantification of **thiamine bromide**. While specific spectra for **thiamine bromide** are not widely published, data for the closely related thiamine hydrochloride provides a reliable approximation of the spectral features of the thiamine cation.

UV-Visible Spectroscopy

In an acidic aqueous solution ($\text{pH} \leq 3$), thiamine exhibits a maximum absorbance (λ_{max}) at approximately 246 nm.^[6] This absorption is characteristic of the pyrimidine ring system.

Infrared (IR) Spectroscopy

The FT-IR spectrum of thiamine hydrochloride, typically prepared as a KBr pellet, displays characteristic absorption bands corresponding to its functional groups. Key vibrational modes include:

Wavenumber (cm^{-1})	Assignment
~3400-3200	O-H and N-H stretching vibrations
~2960	C-H stretching of the methyl group
~1660 and ~1607	C=C and C=N stretching vibrations of the pyrimidine ring
~1045	C-O stretching of the primary alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed structural information. The chemical shifts for thiamine hydrochloride in D_2O are provided as a reference for the thiamine cation.

^1H NMR Chemical Shifts (Reference: Thiamine Hydrochloride in D_2O)

Chemical Shift (ppm)	Multiplicity	Assignment
~9.5	s	Thiazolium ring C2-H
~8.0	s	Pyrimidine ring C6-H
~5.5	s	Methylene bridge (-CH ₂ -)
~3.9	t	-CH ₂ -OH
~3.1	t	Thiazolium ring -CH ₂ -CH ₂ OH
~2.6	s	Pyrimidine ring -CH ₃
~2.4	s	Thiazolium ring -CH ₃

¹³C NMR Chemical Shifts (Reference: Thiamine Hydrochloride in H₂O)

Chemical Shift (ppm)	Assignment
~165	Pyrimidine C4
~163	Pyrimidine C2
~155	Thiazolium C2
~145	Pyrimidine C5
~143	Thiazolium C4
~130	Thiazolium C5
~107	Pyrimidine C6
~60	-CH ₂ -OH
~48	Methylene bridge (-CH ₂ -)
~29	Thiazolium ring -CH ₂ -CH ₂ OH
~21	Pyrimidine ring -CH ₃
~12	Thiazolium ring -CH ₃

Stability

The stability of **thiamine bromide** is influenced by pH, temperature, and light.

- **pH Stability:** **Thiamine bromide** is most stable in acidic solutions. As the pH increases, particularly above neutral, the rate of degradation increases. In alkaline solutions, the thiazolium ring can open, leading to a loss of biological activity.
- **Thermal Stability:** Thiamine salts are sensitive to heat. The melting point of thiamine hydrochloride is around 248 °C, at which it decomposes.^[1]
- **Photostability:** Exposure to light, especially UV radiation, can lead to the degradation of thiamine. Solutions of **thiamine bromide** should be protected from light.

Experimental Protocols

1. Synthesis of **Thiamine Bromide**

This protocol describes a general method for the synthesis of thiamine salts via the condensation of pyrimidine and thiazole moieties.^[7]

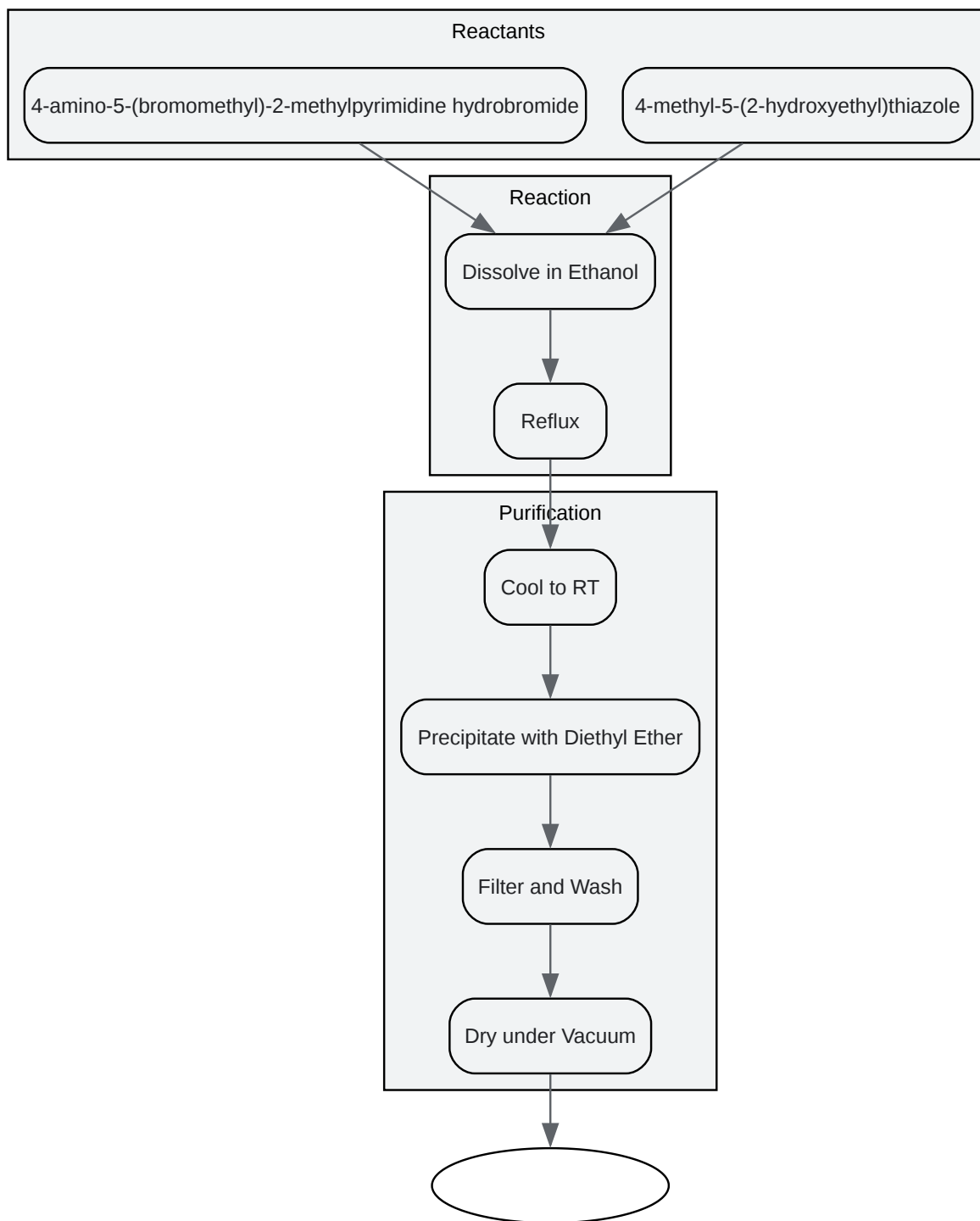
Materials:

- 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide
- 4-methyl-5-(2-hydroxyethyl)thiazole
- Ethanol
- Diethyl ether

Procedure:

- Dissolve 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide in ethanol.
- Add an equimolar amount of 4-methyl-5-(2-hydroxyethyl)thiazole to the solution.

- Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, cool the solution to room temperature.
- Precipitate the **thiamine bromide** product by adding diethyl ether.
- Collect the precipitate by filtration and wash with diethyl ether.
- Dry the product under vacuum.



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Workflow for the synthesis of **thiamine bromide**.

2. Quantification of **Thiamine Bromide** by HPLC-UV

This method is suitable for determining the purity of a **thiamine bromide** sample.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m).

Reagents:

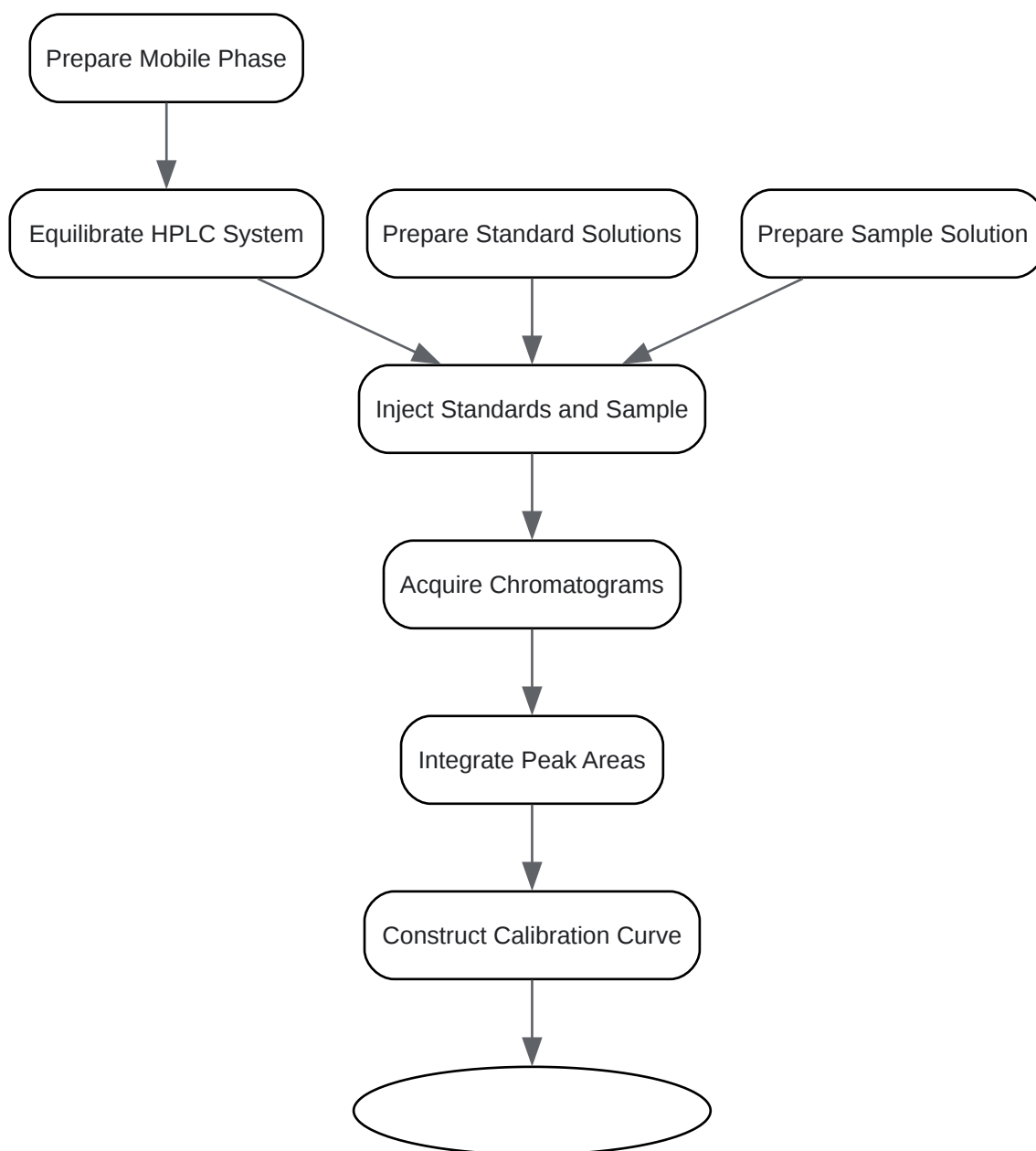
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Sodium hexanesulfonate
- Glacial acetic acid
- Diethylamine
- **Thiamine bromide** reference standard
- Deionized water

Chromatographic Conditions:

- Mobile Phase: A mixture of buffer and methanol (e.g., 80:20 v/v). The buffer consists of aqueous sodium-1-hexanesulfonate, glacial acetic acid, and methanol, with the pH adjusted to 3.0 with diethylamine.[8]
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 245 nm[8]
- Injection Volume: 20 μ L

Procedure:

- **Standard Preparation:** Accurately weigh a known amount of **thiamine bromide** reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
- **Sample Preparation:** Accurately weigh the **thiamine bromide** sample and dissolve it in the mobile phase to a known concentration.
- **Analysis:** Inject the standard solutions and the sample solution into the HPLC system.
- **Quantification:** Determine the peak area of thiamine in the chromatograms. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Calculate the concentration of **thiamine bromide** in the sample using the calibration curve.



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Analytical workflow for HPLC-UV analysis of **thiamine bromide**.

3. Potentiometric Titration

This method can be used for the assay of thiamine salts.[9]

Principle:

In an alkaline medium, thiamine undergoes a transformation that creates acidic protons which can be titrated with a silver nitrate solution. The endpoint is detected potentiometrically using a silver-silver sulfide ion-selective electrode.

Reagents:

- Silver nitrate (AgNO_3) standard solution (e.g., 0.1 M)
- Sodium hydroxide (NaOH) solution (e.g., 0.5 M)
- **Thiamine bromide** sample

Procedure:

- Accurately weigh the **thiamine bromide** sample and dissolve it in 0.5 M NaOH solution.
- Immerse a silver-silver sulfide ion-selective electrode and a suitable reference electrode into the solution.
- Titrate the solution with the standardized silver nitrate solution, recording the potential (mV) after each addition.
- The endpoint is determined from the inflection point of the titration curve. The second potential break corresponds to a 2:1 molar ratio of silver to thiamine.[9]

Biological Role and Mechanism of Action

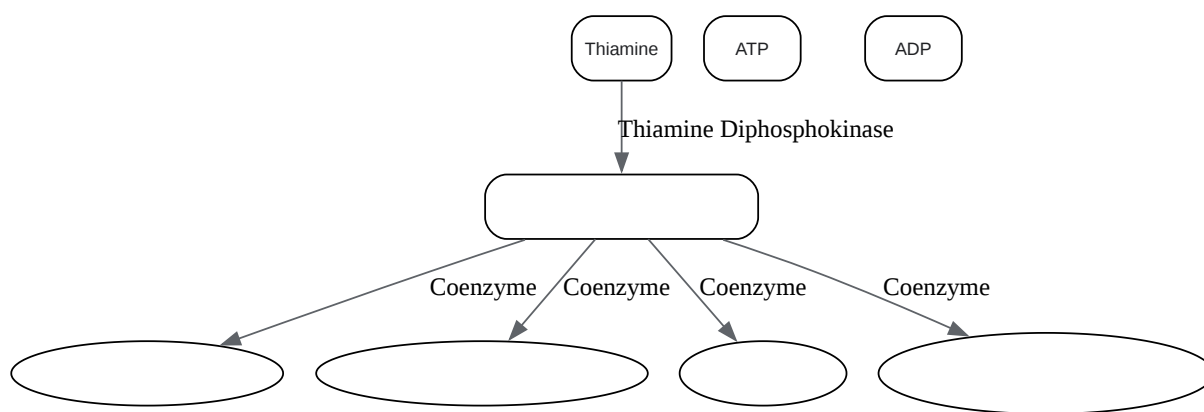
Thiamine bromide serves as a source of thiamine (vitamin B1). In the body, thiamine is converted to its active form, thiamine pyrophosphate (TPP), by the enzyme thiamine diphosphokinase. TPP is an essential coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism.

Key TPP-Dependent Enzymes:

- Pyruvate dehydrogenase complex: Links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.
- α -ketoglutarate dehydrogenase complex: A key enzyme in the citric acid cycle.

- Transketolase: An enzyme in the pentose phosphate pathway, which is crucial for the synthesis of nucleotides and NADPH.
- Branched-chain α -ketoacid dehydrogenase complex: Involved in the metabolism of branched-chain amino acids.

The metabolic pathway of thiamine is illustrated below.



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Simplified thiamine metabolic pathway.

Conclusion

Thiamine bromide is a stable, water-soluble salt of vitamin B1 with well-defined chemical and physical properties. This guide has provided a detailed summary of its structure, spectroscopic characteristics, stability, and methods for its synthesis and analysis. The information and protocols presented herein are intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

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